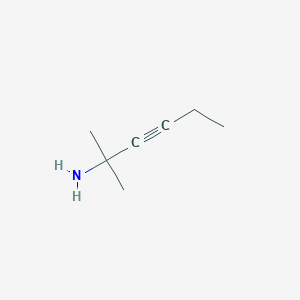

2-Methylhex-3-yn-2-amine

Description

2-Methylhex-3-yn-2-amine is an alkyne-containing secondary amine with a branched hydrocarbon backbone. Its molecular formula is reported as C₇H₁₁ClN₂O (Molecular weight: 281.34 g/mol) in Enamine Ltd's Building Blocks Catalogue (2022), though the inclusion of chlorine (Cl) in the formula is atypical for a compound named solely as an amine . Structurally, the compound features a six-carbon chain (hex-) with a triple bond at position 3 (3-yn), a methyl group at position 2, and an amine group also at position 2. The alkyne moiety suggests reactivity in click chemistry or coordination to metal catalysts, while the tertiary amine group may confer basicity and solubility in polar solvents.

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

2-methylhex-3-yn-2-amine |

InChI |

InChI=1S/C7H13N/c1-4-5-6-7(2,3)8/h4,8H2,1-3H3 |

InChI Key |

CMXRNFFDSRZWBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-3-yn-2-amine can be synthesized through various methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-methyl-3-hexyne with ammonia under controlled conditions can yield 2-Methylhex-3-yn-2-amine. Another method involves the reduction of nitriles or imines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of 2-Methylhex-3-yn-2-amine may involve large-scale alkylation reactions using ammonia and alkyl halides. The process typically requires precise control of temperature and pressure to ensure high yield and purity. Additionally, the use of catalysts can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-3-yn-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Oximes or nitriles.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Methylhex-3-yn-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties, such as its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methylhex-3-yn-2-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The presence of the triple bond also allows it to undergo addition reactions, where the π-electrons are involved in forming new bonds. These interactions can affect biological pathways and chemical processes, making it a versatile compound in research and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-Methylhex-3-yn-2-amine, enabling comparative analysis of their properties and applications:

Notes:

- This may reflect a catalog error or unstated counterion.

- Methoxmetamine’s cyclohexanone ring introduces rigidity, contrasting with the linear alkyne chain of 2-Methylhex-3-yn-2-amine .

Physicochemical and Reactivity Comparisons

Alkyne Reactivity: 2-Methylhex-3-yn-2-amine and (5-Methoxy-2-methylpent-3-yn-2-yl)(methyl)amine both feature terminal alkynes, enabling participation in Huisgen cycloaddition (click chemistry). However, the methoxy group in the latter enhances polarity, increasing solubility in aqueous media compared to the non-polar hexynyl backbone of 2-Methylhex-3-yn-2-amine .

Basicity and Solubility :

- Tertiary amines in both 2-Methylhex-3-yn-2-amine and Methoxmetamine exhibit moderate basicity (pKa ~9–10), but Methoxmetamine’s aromatic methoxyphenyl group may reduce water solubility due to hydrophobicity .

Biological and Industrial Applications: Metsulfuron Methyl Ester: A sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants . Methoxmetamine: A dissociative anesthetic analog of ketamine, highlighting the pharmacological relevance of structurally complex amines .

Research Findings and Gaps

Alkyne-containing amines may pose flammability risks due to reactive triple bonds.

Biological Activity

2-Methylhex-3-yn-2-amine is an organic compound belonging to the family of alkynyl amines. Its unique structure, characterized by a triple bond and an amino group, contributes to its diverse biological activities. This article explores the biological activity of 2-Methylhex-3-yn-2-amine, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Methylhex-3-yn-2-amine is . The compound features a branched carbon chain with a terminal alkyne functional group, which influences its reactivity and interaction with biological targets.

The biological activity of 2-Methylhex-3-yn-2-amine primarily arises from its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds, while the alkyne group can engage in π-π stacking interactions. These interactions enable the compound to modulate various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Antimicrobial Activity

Research indicates that 2-Methylhex-3-yn-2-amine exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions .

Anticancer Potential

Studies have suggested that 2-Methylhex-3-yn-2-amine may possess anticancer properties. It has been evaluated for its ability to inhibit the growth of cancer cell lines, particularly those associated with prostate cancer. Preliminary results indicate that it may act as a competitive inhibitor of key enzymes involved in steroidogenesis, such as 5α-reductase .

Comparative Analysis

To better understand the biological activity of 2-Methylhex-3-yn-2-amine, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences in biological activities among selected alkynyl amines.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Methylhex-3-yn-2-amine | Moderate | Moderate | Enzyme inhibition, membrane disruption |

| 2-Methylbut-3-yn-2-amine | Low | Low | Limited interaction with targets |

| 2-Methylhept-3-yn-2-amine | High | Moderate | Similar mechanism as 2-Methylhex |

Case Studies and Research Findings

- Antimicrobial Study : In a laboratory setting, 2-Methylhex-3-yn-2-amines were tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Anticancer Evaluation : A study involving prostate cancer cell lines demonstrated that treatment with 2-Methylhex-3-yn-2-amines resulted in decreased cell proliferation rates. The compound was found to inhibit androgen receptor activity at IC50 values comparable to established inhibitors like galeterone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.